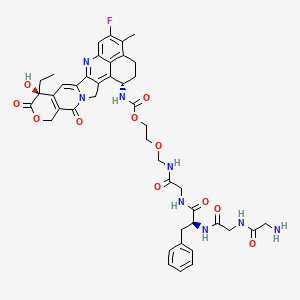
GGFG-amide-glycol-amide-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GGFG-amide-glycol-amide-Exatecan is a derivative of Exatecan, a potent topoisomerase I inhibitor. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. This compound is known for its high efficacy and specificity in targeting cancer cells, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
GGFG-amide-glycol-amide-Exatecan is synthesized through a series of chemical reactions involving Exatecan as the starting material. The synthesis involves the attachment of GGFG (a tetrapeptide) and glycol-amide moieties to Exatecan. The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween-80 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
GGFG-amide-glycol-amide-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in ADCs .
Scientific Research Applications
GGFG-amide-glycol-amide-Exatecan has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel ADCs and other therapeutic agents.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Primarily used in cancer research for developing targeted therapies.
Industry: Employed in the pharmaceutical industry for the production of ADCs and other cancer treatments.
Mechanism of Action
GGFG-amide-glycol-amide-Exatecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and causing DNA damage. This leads to the apoptosis of cancer cells. The GGFG tetrapeptide ensures the stability and specificity of the compound, allowing it to target cancer cells effectively .
Comparison with Similar Compounds
Similar Compounds
Exatecan: The parent compound, also a topoisomerase I inhibitor.
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A similar compound with a different structure but similar mechanism of action.
Uniqueness
GGFG-amide-glycol-amide-Exatecan is unique due to its enhanced stability and specificity provided by the GGFG tetrapeptide. This makes it more effective in targeting cancer cells compared to its parent compound, Exatecan, and other similar topoisomerase I inhibitors.
Properties
Molecular Formula |
C43H47FN8O11 |
|---|---|
Molecular Weight |
870.9 g/mol |
IUPAC Name |
2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]ethyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C43H47FN8O11/c1-3-43(60)27-14-32-38-25(19-52(32)40(57)26(27)20-63-41(43)58)37-29(10-9-24-22(2)28(44)15-30(50-38)36(24)37)51-42(59)62-12-11-61-21-48-34(54)17-47-39(56)31(13-23-7-5-4-6-8-23)49-35(55)18-46-33(53)16-45/h4-8,14-15,29,31,60H,3,9-13,16-21,45H2,1-2H3,(H,46,53)(H,47,56)(H,48,54)(H,49,55)(H,51,59)/t29-,31-,43-/m0/s1 |
InChI Key |
MEANSBFOEJBQOJ-BMANKKTJSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















